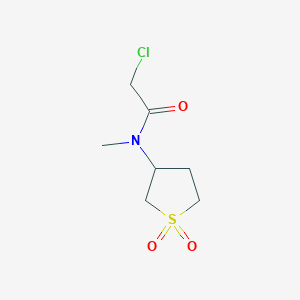

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide (CNTMA) is a novel compound that has recently been investigated for its potential use in a range of biological and medical applications. This compound is a derivative of thiophene and belongs to the class of heterocyclic compounds. It is an organic compound with a molecular weight of 201.65 g/mol and a melting point of 113-115°C. CNTMA has a low toxicity profile and is a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the transmission of nerve signals in the body.

Applications De Recherche Scientifique

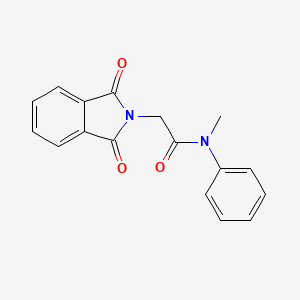

Green Chemistry in Drug Discovery

A study by Reddy, Ramana Reddy, and Dubey (2014) focuses on environmentally friendly synthesis of potential analgesic and antipyretic compounds, specifically 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. The research presents innovative synthetic routes, highlighting the importance of green chemistry principles in drug design and discovery. This aligns with the broader scientific interest in developing sustainable methods for pharmaceutical production, where structurally related compounds to 2-Chloro-N-(1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-N-methyl-acetamide could potentially play a role (Reddy et al., 2014).

Metabolism of Chloroacetamide Herbicides

Coleman et al. (2000) investigate the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. The study details the metabolic pathways and the role of certain cytochrome P450 isoforms in the metabolism of these compounds. Understanding the metabolic fate of these chemicals is crucial for assessing their environmental impact and potential human health risks. This research provides a foundational understanding of the metabolic processes involving chloroacetamides, which could be applicable to related compounds (Coleman et al., 2000).

Structural and Conformational Analysis

Kataev et al. (2021) conducted a study on the synthesis, structure, and conformational analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide. The study utilized techniques such as X-ray analysis, NMR, and IR spectroscopy, combined with computer modeling to understand the conformational behavior of the compound. Such structural and conformational analyses are essential for the design of compounds with specific biological activities or chemical properties (Kataev et al., 2021).

Synthesis and Characterization of Related Compounds

In another study, Jing (2010) explores the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives. The research includes detailed characterization of the structures using 1H NMR, IR, and MS. The study highlights the synthetic pathways and structural intricacies of similar acetamide derivatives, which could provide insights for future research on related chemical entities (Jing, 2010).

Propriétés

IUPAC Name |

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3S/c1-9(7(10)4-8)6-2-3-13(11,12)5-6/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIYHXMVKRVQSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378189 |

Source

|

| Record name | 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide | |

CAS RN |

7365-23-3 |

Source

|

| Record name | 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)

![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)

![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)

![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)